Racemate vs. Enantiopure (4R): Stereochemistry & Cost
Methyl 2-oxo-4-phenyl-6-chromanecarboxylate (CAS 380636-42-0) is the racemic (R,S) mixture, whereas the closest structural analog (4R)-6-Methoxycarbonyl-4-phenyl-3,4-dihydrocoumarin (CAS 854626-79-2) is the enantiopure (4R)-enantiomer . The racemate has zero defined atom stereocenters and one undefined stereocenter (InChI Key: KJRRDCSIUBYJLB-UHFFFAOYSA-N), while the (4R)-enantiomer has one defined atom stereocenter (InChI Key: KJRRDCSIUBYJLB-CYBMUJFWSA-N) . This stereochemical distinction governs both application scope and cost: the racemate is supplied at $330.00 per 10 mg (Santa Cruz Biotechnology, sc-217357), whereas the enantiopure (4R)-form is quoted at approximately €3,477.00 per 100 mg (equivalent to ~$3,800/100 mg or ~$380/10 mg) from Toronto Research Chemicals . The racemate therefore provides a >10% cost advantage per unit mass for applications not requiring enantiopure material (e.g., achiral analytical reference standard, racemic impurity profiling, or non-stereoselective synthetic intermediate screening) .
| Evidence Dimension | Stereochemical configuration and procurement cost per 10 mg |
|---|---|
| Target Compound Data | Racemic (R,S) mixture; 0 defined stereocenters; $330.00 per 10 mg (Santa Cruz Biotechnology, sc-217357) |
| Comparator Or Baseline | (4R)-6-Methoxycarbonyl-4-phenyl-3,4-dihydrocoumarin (CAS 854626-79-2); enantiopure (4R); 1 defined stereocenter; ~$380/10 mg (estimated from TRC pricing of €3,477/100 mg) |
| Quantified Difference | Racemate is approximately 13% less expensive per unit mass ($330 vs. ~$380 per 10 mg equivalent). Stereochemical identity: racemic (0 defined stereocenters) vs. enantiopure (R) (1 defined stereocenter). |
| Conditions | Commercial catalog pricing comparison, research chemical suppliers. Santa Cruz Biotechnology (target) vs. Toronto Research Chemicals / CymitQuimica (comparator). |
Why This Matters
For procurement decisions in non-chiral applications, the racemate offers a verified cost advantage of approximately 13% over the enantiopure form while providing identical molecular connectivity and physicochemical properties relevant to achiral analytical method development.
